molecular formula C21H24FN5S B2832251 4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione CAS No. 440334-21-4

4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione

Cat. No.: B2832251
CAS No.: 440334-21-4
M. Wt: 397.52
InChI Key: NQTVGLBISJBZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione is a synthetic organic compound featuring a quinazoline-2-thione core linked to a 2-fluorophenyl-piperazine propylamino chain. This molecular architecture is of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel heterocyclic compounds . The quinazoline moiety is a privileged scaffold in drug discovery, known for its diverse biological activities. Quinazoline derivatives have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antifungal agents . The specific incorporation of a phenylpiperazine group, as seen in this compound, is a common strategy to modulate physicochemical properties and receptor binding affinity, potentially leading to activity at neurological targets . The presence of the thione group adds a versatile synthetic handle for further chemical modifications and metal chelation studies . This compound is supplied for research purposes such as biological screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex chemical entities. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

440334-21-4

Molecular Formula

C21H24FN5S

Molecular Weight

397.52

IUPAC Name

4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C21H24FN5S/c22-17-7-2-4-9-19(17)27-14-12-26(13-15-27)11-5-10-23-20-16-6-1-3-8-18(16)24-21(28)25-20/h1-4,6-9H,5,10-15H2,(H2,23,24,25,28)

InChI Key

NQTVGLBISJBZSZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCNC2=NC(=S)NC3=CC=CC=C32)C4=CC=CC=C4F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione is a member of the quinazoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant studies.

The chemical structure of this compound includes a quinazoline core substituted with a piperazine moiety and a fluorophenyl group. Its molecular formula is C21H26FN5SC_{21}H_{26}FN_5S, with a molecular weight of 393.53 g/mol. The presence of the thione functional group is significant for its biological activity.

Biological Activity Overview

Quinazoline derivatives, including the studied compound, have been reported to exhibit various biological activities:

  • Anticancer Activity : Many quinazoline derivatives are known for their anticancer properties, often acting as inhibitors of key signaling pathways involved in tumor growth.
  • Antimicrobial Activity : These compounds have also shown effectiveness against a range of bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Some derivatives possess anti-inflammatory properties, which can be beneficial in treating chronic inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Quinazolines often inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling related to growth and proliferation.
  • Interaction with Enzymes : This compound may interact with enzymes involved in metabolic pathways, influencing cellular processes such as apoptosis and proliferation.

Research Findings

Recent studies have highlighted the biological potential of quinazoline derivatives:

  • Anticancer Studies :
    • A study demonstrated that quinazoline derivatives showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 1 to 10 μM .
    • Specific derivatives were found to inhibit Aurora kinase activity, contributing to their anticancer properties .
  • Antimicrobial Activity :
    • Research indicated that certain quinazoline derivatives exhibited antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents .
  • Anti-inflammatory Effects :
    • Compounds similar to this compound were evaluated for their ability to reduce TNF-alpha production in human cell lines, indicating potential use in inflammatory conditions .

Data Table: Biological Activities of Quinazoline Derivatives

Activity TypeExample CompoundsIC50 ValuesReferences
AnticancerQuinazoline derivatives1 - 10 μM
AntimicrobialVarious substituted quinazolinesVaries by strain
Anti-inflammatoryQuinazolines inhibiting TNF-alphaVaries

Case Studies

Several case studies have been documented regarding the therapeutic applications of quinazoline derivatives:

  • A clinical trial assessed the efficacy of a related quinazoline compound in patients with advanced solid tumors. Results showed promising antitumor activity with manageable side effects .
  • Another study focused on the antimicrobial properties of a series of quinazoline derivatives against resistant bacterial strains, highlighting their potential as new antibiotics .

Scientific Research Applications

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

One of the primary applications of this compound is its role as an inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are crucial for the regulation of nucleoside levels in cells, impacting processes such as nucleotide synthesis and adenosine signaling.

  • Selectivity : Research indicates that derivatives of this compound exhibit selectivity towards ENT2 over ENT1, which could lead to more targeted therapies for conditions like cancer and viral infections where nucleoside transport plays a critical role .

Potential Antiviral Activity

Studies have shown that compounds similar to 4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione can inhibit viral replication, particularly in HIV models. The mechanism involves interference with reverse transcriptase activity, which is essential for viral RNA replication .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is vital for optimizing therapeutic efficacy. SAR studies have revealed:

  • Modification Impact : Variations in the piperazine and quinazoline components significantly affect binding affinity and selectivity towards ENTs .
  • Fluorination Effects : The introduction of fluorine atoms into the phenyl ring enhances lipophilicity and may improve cellular uptake, thereby increasing biological activity .

Table: Summary of Biological Activities

Activity Mechanism Target References
Inhibition of ENTsBlocks nucleoside transportENT1 and ENT2
Antiviral ActivityInhibits reverse transcriptaseHIV
Potential Anticancer PropertiesModulates nucleotide synthesis pathwaysVarious cancer cell lines

Case Study 1: FPMINT Analogues

Research conducted on analogues of this compound demonstrated significant inhibition of ENT2, suggesting potential therapeutic applications in oncology and virology. The study utilized nucleoside transporter-deficient cells to assess the efficacy of these compounds .

Case Study 2: Antiviral Efficacy

In vitro studies have indicated that modifications to the piperazine structure can enhance antiviral properties against HIV. The compounds were evaluated using EC50 values, demonstrating potency improvements over existing treatments .

Chemical Reactions Analysis

Reactivity of Functional Groups

2.1 Thione Group (-C=S)

  • Oxidation : Reacts with H₂O₂ in acidic conditions (e.g., AcOH/H₂SO₄) to form sulfonic acid derivatives .

    ThioneH2O2/AcOHSulfonic Acid\text{Thione} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{Sulfonic Acid}
  • Nucleophilic Substitution : The sulfur atom participates in nucleophilic attacks, enabling reactions with alkyl halides to form thioethers.

2.2 Piperazine Ring

  • Alkylation/Acylation : The secondary amines in the piperazine ring react with alkyl halides (e.g., methyl iodide) or acyl chlorides to form tertiary amines or amides .

  • Electrophilic Aromatic Substitution : The fluorophenyl group undergoes halogenation or nitration under standard conditions .

2.3 Quinazoline Core

  • Electrophilic Substitution : Methoxy groups direct electrophiles to the 5- and 8-positions of the quinazoline ring.

Oxidation Reactions

The thione group is highly susceptible to oxidation:

Oxidizing Agent Conditions Product Application Reference
H₂O₂AcOH, 55–60°CSulfonic acid derivativeEnhancing solubility for pharmacological studies
KMnO₄Aqueous H₂SO₄, 0°CDisulfoxideIntermediate for cross-coupling reactions

Substitution Reactions

4.1 Piperazine-Alkyl Halide Interactions

  • Example : Reaction with methyl iodide in THF yields N-methylated derivatives, altering the compound’s pharmacokinetic properties .

    Piperazine-NH+CH3IPiperazine-NCH3\text{Piperazine-NH} + \text{CH}_3\text{I} \rightarrow \text{Piperazine-NCH}_3

4.2 Thione-Alkyne Cycloaddition

  • Click Chemistry : The thione group participates in Huisgen cycloaddition with terminal alkynes (e.g., propargyl alcohol) to form triazole-linked derivatives.

Stability and Degradation

  • Hydrolytic Degradation : The thione group hydrolyzes in strong acidic/basic conditions (pH < 2 or > 12) to form quinazoline-2,4-dione.

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the piperazine-propylamino chain.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name/Identifier Core Structure Substituents/Modifications Target Receptor (Ki/EC₅₀) Selectivity/Notes Reference
Target Compound Quinazoline-2-thione 2-Fluorophenyl-piperazine + propylamino Not explicitly reported Inferred α1/D4 potential N/A
L-750,667 (Azaindole derivative) Azaindole Piperazine-linked iodine radioligand D4 (Ki = 0.51 nM) >2000-fold selectivity over D2/D3
11a–11o (Molecules, 2013) Thiazole-phenylurea Varied aryl substituents on urea Not reported High synthetic yields (83–88%)
Example 33 analog (Hoffmann La Roche, 1996) Nicotinamide 4-Fluoro-2-methoxyphenyl-piperazine α1-Adrenergic Antagonist activity (m.p. reported)

Key Observations:

Core Structure Influence: The quinazoline-thione core distinguishes the target compound from azaindole (L-750,667) and thiazole-phenylurea (11a–11o) derivatives. Quinazolines are known for kinase inhibition, but the thione group here may favor receptor antagonism, as seen in α1-adrenergic antagonists . L-750,667’s azaindole core enables high D4 selectivity, while the target’s quinazoline may favor broader receptor interactions unless optimized for specificity .

Substituent Effects: The 2-fluorophenyl group on the piperazine ring is a critical pharmacophore. Similar fluorinated aryl groups in (e.g., 11c: 3-chloro-4-fluorophenyl) and enhance binding affinity and metabolic stability . The propylamino linker in the target compound mirrors the 3-(4-phenylpiperazin-1-yl)propylamine chain in ’s α1 antagonists, suggesting shared synthetic routes .

Pharmacological Profiles: L-750,667 demonstrates sub-nanomolar D4 affinity (Ki = 0.51 nM) and stereoselective binding, a benchmark for dopamine receptor ligands . The target compound’s lack of an iodine radiolabel may limit its utility in imaging but could improve drug-like properties. Compounds in prioritize urea-thiazole scaffolds with high synthetic yields (85–88%), but their receptor targets remain uncharacterized .

Key Observations:

  • High yields in (e.g., 11i: 87.8%) suggest robust synthetic protocols for piperazine-linked compounds, which could be adapted for the target .

Research Implications and Gaps

Pharmacological Characterization : Direct binding assays (e.g., radioligand displacement for α1/D4 receptors) are needed to confirm the target compound’s activity.

Selectivity Optimization : Introducing bulkier substituents (e.g., trifluoromethyl as in 11m ) may enhance receptor specificity.

Synthetic Refinement : Leveraging high-yield strategies from could streamline production .

Q & A

What are the optimal synthetic routes for 4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione, considering yield and purity?

Answer:
The synthesis involves a multi-step approach, starting with the condensation of a quinazoline-2-thione precursor with a propylamine linker. A critical step is the coupling of the piperazine moiety. For example, in structurally analogous compounds, the reaction of a thione intermediate with 1-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazine under reflux in acetonitrile with triethylamine as a base achieved yields of ~65% after purification . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution.
  • Reaction time : Extended reaction times (12–24 hours) improve completion but require monitoring for byproduct formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol) ensures purity >95% .

How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and hydrogen-bonding networks. For related piperazine derivatives:

  • Crystal system : Orthorhombic (P212121) with cell parameters a = 8.855 Å, b = 12.827 Å, c = 22.432 Å .
  • Refinement : Anisotropic displacement parameters for non-H atoms and riding models for H atoms (Uiso = 1.2–1.5×Ueq of parent atoms) refine the structure to R < 0.063 .
  • Hydrogen bonding : Intramolecular C–H···O/F interactions stabilize the conformation, while intermolecular bonds (e.g., C–H···O, 2.85 Å) dictate packing .

What spectroscopic techniques are most effective for characterizing the compound’s structure?

Answer:

  • NMR : 1H/13C NMR identifies piperazine protons (δ 2.5–3.5 ppm for N–CH2) and fluorophenyl signals (δ 6.8–7.4 ppm). 19F NMR confirms para/ortho fluorine positions .
  • MS : High-resolution ESI-MS provides exact mass (e.g., m/z 462.52 for C28H28F2N2O2) and fragmentation patterns to validate the propylamino linker .
  • IR : Stretching vibrations for thione (C=S, ~1200 cm⁻¹) and piperazine (N–H, ~3300 cm⁻¹) confirm functional groups .

How does the compound interact with 5-HT2A and H1 receptors based on structural analogs?

Answer:
Piperazine derivatives with fluorophenyl groups exhibit dual H1/5-HT2A receptor modulation. For example:

  • Receptor binding assays : Analogous compounds show Ki values of 8–12 nM for 5-HT2A and 15–20 nM for H1 .
  • Molecular docking : The fluorophenyl group engages in π-π stacking with Phe residues in transmembrane domains, while the thione moiety forms hydrogen bonds with Ser5.43 .
  • Selectivity : Substitutions at the quinazoline core (e.g., methyl groups) reduce off-target binding to dopamine D2 receptors .

What are the common impurities encountered during synthesis, and how are they identified?

Answer:

  • Byproducts : Unreacted starting materials (e.g., free piperazine) or over-alkylated intermediates.
  • Detection : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) resolves impurities at RRT 0.8–1.2 .
  • Mitigation : Strict stoichiometric control (1:1.2 molar ratio of thione to piperazine) and quenching with ice-water minimize side reactions .

What strategies improve the compound’s metabolic stability without compromising receptor affinity?

Answer:

  • Prodrug approaches : Esterification of the thione group (e.g., acetyl protection) increases plasma stability (t1/2 from 2 to 8 hours in rat liver microsomes) .
  • Structural analogs : Replacing the propylamino linker with cyclopropylamide reduces CYP450 oxidation while maintaining 5-HT2A binding (Ki = 10 nM) .
  • Isotopic labeling : Deuterium at the methylene position (C-7) slows metabolism, confirmed via LC-MS/MS .

How is the compound’s solubility profile determined, and what solvents are optimal for in vitro assays?

Answer:

  • Shake-flask method : Solubility in PBS (pH 7.4) is ~0.2 mg/mL, while DMSO (50 mM stock) is preferred for cellular assays .
  • Co-solvents : 10% β-cyclodextrin in water enhances solubility to 1.5 mg/mL without cytotoxicity .
  • LogP : Calculated logP = 3.2 (via ChemDraw) aligns with moderate lipophilicity, requiring surfactants for in vivo formulations .

How do structural modifications at the quinazoline-2-thione core influence dopamine receptor binding?

Answer:

  • Substitution effects : Introducing electron-withdrawing groups (e.g., Cl at C-6) increases D2 affinity (Ki = 25 nM vs. 120 nM for parent compound) but reduces 5-HT2A selectivity .
  • SAR studies : Truncating the quinazoline ring to pyrimidine abolishes D2 binding, highlighting the role of aromatic stacking .
  • Functional assays : cAMP inhibition assays in HEK293 cells transfected with D2 receptors confirm partial agonism (EC50 = 50 nM) for methyl-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.